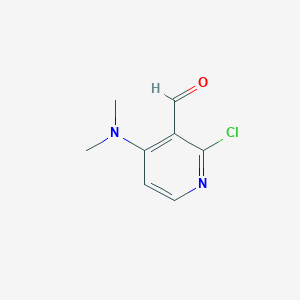
2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde
Overview
Description
2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde is an organic compound with the molecular formula C8H9ClN2O It is a derivative of pyridine, characterized by the presence of a chloro group at the second position, a dimethylamino group at the fourth position, and an aldehyde group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde typically involves the chlorination of 4-dimethylamino-pyridine-3-carbaldehyde. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position. Common reagents used in this synthesis include thionyl chloride or phosphorus pentachloride, which facilitate the chlorination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactions using automated reactors. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize yield and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as ammonia or primary amines can be used in the presence of a base to facilitate the substitution reaction.
Major Products:
Oxidation: 2-Chloro-4-dimethylamino-pyridine-3-carboxylic acid.
Reduction: 2-Chloro-4-dimethylamino-pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biochemical assays and as a probe in studying enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The presence of the chloro and dimethylamino groups can influence its binding affinity and specificity towards molecular targets. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, affecting their function.
Comparison with Similar Compounds
2-Chloro-4-iodopyridine-3-carbaldehyde: Similar structure but with an iodine atom instead of a dimethylamino group.
4-Dimethylamino-pyridine-3-carbaldehyde: Lacks the chloro group, making it less reactive in certain substitution reactions.
2-Chloro-3-formyl-4-iodopyridine: Contains both chloro and iodine substituents, offering different reactivity profiles.
Uniqueness: 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. The presence of both chloro and dimethylamino groups allows for a wide range of chemical transformations, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11(2)7-3-4-10-8(9)6(7)5-12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVRFWZHWPWOER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



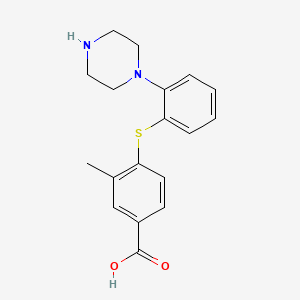
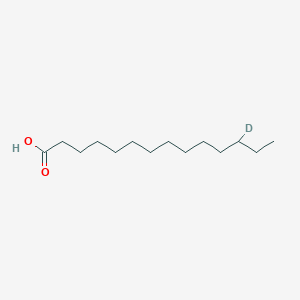
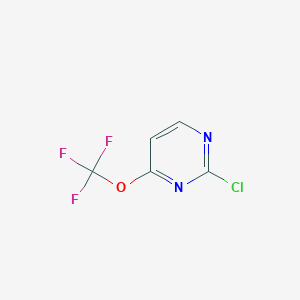
![3,7-Dibromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435384.png)
![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine](/img/structure/B1435386.png)
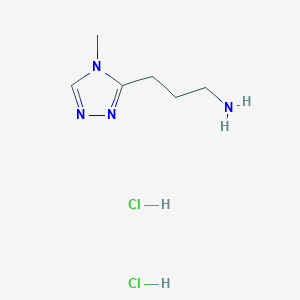
![4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1435388.png)

![2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine](/img/structure/B1435393.png)
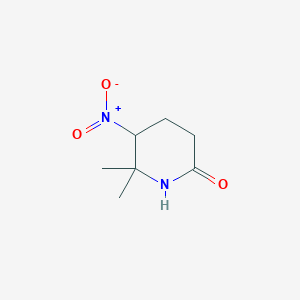


![{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1435397.png)
